7-Bromo-1-chloro-5-fluoro-4-methylphthalazine
Description
Properties
Molecular Formula |
C9H5BrClFN2 |
|---|---|
Molecular Weight |
275.50 g/mol |
IUPAC Name |
7-bromo-1-chloro-5-fluoro-4-methylphthalazine |
InChI |
InChI=1S/C9H5BrClFN2/c1-4-8-6(9(11)14-13-4)2-5(10)3-7(8)12/h2-3H,1H3 |
InChI Key |
GRYSSEZLKLIJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=CC2=C(N=N1)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine typically involves multi-step organic reactions. One common method includes the halogenation of a phthalazine derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-chloro-5-fluoro-4-methylphthalazine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromo, chloro, fluoro) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Bromo-1-chloro-5-fluoro-4-methylphthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: This compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogenated Benzodithiazines
Compounds like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () share bromo, chloro, and methyl substituents but differ in their core scaffold (benzodithiazine vs. phthalazine). Key differences include:
- Functional Groups : Benzodithiazines feature sulfone (SO₂) groups, evident in IR spectra (1350–1165 cm⁻¹), which phthalazines lack .
- Thermal Stability : Benzodithiazines decompose at high temperatures (e.g., 330–338°C), suggesting that 7-bromo-1-chloro-5-fluoro-4-methylphthalazine may exhibit similar stability due to halogenation .
Table 1: Physical Properties of Selected Halogenated Benzodithiazines
Benzimidazole Derivatives
Compounds like 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () feature analogous halogen and methyl substitutions but on a benzimidazole scaffold. Key contrasts include:
- Biological Activity : Benzimidazoles are often bioactive (e.g., antiviral or anticancer agents), whereas phthalazines may target different pathways due to scaffold differences .
- Synthetic Routes : Benzimidazoles are synthesized via condensation of aldehydes with hydrazines, while phthalazines may require cyclization of dicarbonyl precursors .
Table 2: Benzimidazole vs. Phthalazine Derivatives
Research Findings and Implications
- Reactivity : Halogenated phthalazines are expected to undergo nucleophilic aromatic substitution (e.g., Br/Cl replacement), as seen in benzodithiazines .
- Safety : Similar compounds require strict handling (e.g., P201/P210 codes: avoid heat/sparks) .
- Gaps in Data : Direct studies on 7-bromo-1-chloro-5-fluoro-4-methylphthalazine are absent; inferences are drawn from scaffold analogs.
Biological Activity
7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is a halogenated phthalazine derivative notable for its unique combination of bromine, chlorine, and fluorine substituents along with a methyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine is CHBrClF N with a molecular weight of approximately 257.06 g/mol. Its structure features a bicyclic phthalazine ring system that is essential for its biological activity.
Antimicrobial Properties
Research indicates that 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanisms of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). For instance, it has demonstrated cytotoxicity with IC values that suggest it is more effective than some conventional chemotherapeutic agents like 5-fluorouracil.
| Cell Line | IC (μM) | Comparison Compound | Comparison IC (μM) |
|---|---|---|---|
| MCF-7 | 22.19 | 5-Fluorouracil | 60.73 |
| HepG2 | 19.81 | Doxorubicin | 7.70 |
These findings highlight the compound's potential as a lead for further development in cancer therapy.
The biological activity of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine may be attributed to its ability to bind effectively to proteins and nucleic acids, leading to alterations in enzyme activities or gene expression profiles. Such interactions can disrupt cellular processes critical for tumor growth and survival.
Case Studies
- Anticancer Efficacy : In a study conducted by Nezhawy et al., various phthalazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine exhibited potent anticancer properties, with some derivatives showing IC values significantly lower than traditional chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity against common pathogens such as Echerichia coli and Staphylococcus aureus. The disc diffusion method revealed substantial inhibition zones, suggesting that the compound could serve as a foundation for developing new antimicrobial agents .
Q & A
Q. What analytical techniques are recommended for confirming the purity of 7-Bromo-1-chloro-5-fluoro-4-methylphthalazine?
- Methodological Answer : Purity validation requires a combination of techniques:
- Gas Chromatography (GC) : Effective for volatile derivatives; detect impurities at thresholds <1% (e.g., >97.0% purity validation in halogenated analogs) .
- High-Performance Liquid Chromatography (HPLC) : Suitable for non-volatile compounds; use reverse-phase columns with UV detection to resolve structural analogs .
- Elemental Analysis : Confirm stoichiometric ratios of Br, Cl, and F via combustion analysis or X-ray fluorescence.
- Reference Standards : Cross-validate against commercially available high-purity standards (e.g., Kanto Reagents’ >95.0% halogenated benzene derivatives) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Thermal Stability : Avoid temperatures >50°C (122°F) to prevent decomposition or explosive hazards (H200-H205 codes) .
- Storage : Use airtight containers in cool (0–6°C), dry environments; isolate from oxidizers and ignition sources (P411, P412) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats. Use fume hoods for weighing or synthesis steps.
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels (P501) .
Q. How can researchers mitigate common by-products during synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or NMR to detect intermediates like dehalogenated or dimerized by-products.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the target compound .
- By-Product Identification : Compare GC-MS or LC-MS profiles with databases (e.g., NIST) to identify contaminants such as brominated phthalazine derivatives .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
- Methodological Answer :
- Variables : Test temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
- Design of Experiments (DoE) : Use a 2³ factorial matrix to assess interactions between variables. For example, Kanto Reagents’ optimization of brominated analogs achieved >95% yield by tuning Pd catalyst ratios .
- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 65°C, 1.5 mol% catalyst in DMF) .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?
- Methodological Answer :
- Cross-Validation : Pair NMR (¹H/¹³C/¹⁹F) with single-crystal XRD to resolve structural ambiguities (e.g., regioisomeric conflicts in halogen positioning).
- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to predict chemical shifts and compare with experimental NMR data .
- Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility or tautomerism .
Q. What computational strategies predict degradation pathways under varying pH?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate hydrolysis kinetics in acidic (pH 2) vs. alkaline (pH 12) conditions using AMBER or GROMACS.
- Degradation Product Profiling : Compare LC-HRMS results with in-silico fragmentation patterns (e.g., mzCloud or MetFrag) .
- Transition State Analysis : Identify pH-sensitive bonds (e.g., C-Br) using quantum mechanical calculations (e.g., QM/MM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
